molecular formula C12H13N3OS B2731936 2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide CAS No. 413575-76-5

2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2731936
CAS No.: 413575-76-5
M. Wt: 247.32
InChI Key: OOZREFZGWLYLTM-UHFFFAOYSA-N
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Description

2-((1-Benzyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound featuring a critical imidazole core linked to a thioacetamide moiety. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its significant role in biochemical processes . This specific molecular architecture, particularly the (imidazol-2-yl)thio)acetamide structure, is of high interest in the design and development of novel bioactive molecules . Compounds within this class have demonstrated a broad spectrum of biological activities in research settings, primarily due to the pharmacophoric significance of the imidazole nucleus. Research into analogous structures has indicated potential for antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal properties . Furthermore, the benzimidazole and imidazole pharmacophores are frequently investigated for their anticancer potential, with some derivatives showing promising in vitro efficacy . The presence of the thioether linkage adjacent to the imidazole ring is a common feature in many designed therapeutic agents, as it can influence the compound's electronic properties and its interaction with biological targets . Researchers value this compound as a key synthetic intermediate or a building block for constructing more complex molecular entities for pharmaceutical and biological research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c13-11(16)9-17-12-14-6-7-15(12)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZREFZGWLYLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Debus-Radziszewski Reaction

This three-component reaction employs a 1,2-diketone, an aldehyde, and an ammonium source to construct the imidazole ring. For 1-benzylimidazole derivatives, substituting ammonium acetate with benzylamine introduces the benzyl group at the N1 position during ring formation. A representative protocol involves:

  • Heating a mixture of glyoxal (1,2-diketone), formaldehyde (aldehyde), and benzylamine in ethanol under reflux.
  • Acidic workup to isolate 1-benzylimidazole.

This method yields the imidazole core with inherent N1-benzylation, circumventing post-synthetic alkylation. However, regioselectivity challenges may arise if competing aldehydes or amines are present.

Direct Alkylation of Imidazole

An alternative approach involves alkylating commercially available imidazole with benzyl bromide or benzyl chloride under basic conditions:

  • Dissolving imidazole in anhydrous DMF with potassium carbonate as a base.
  • Dropwise addition of benzyl bromide at 0°C, followed by stirring at room temperature for 12 hours.
  • Extraction with ethyl acetate and purification via silica gel chromatography to obtain 1-benzylimidazole.

This method provides moderate yields (45–60%) and requires careful control of stoichiometry to minimize dialkylation byproducts.

Thioacetamide Coupling

The final step involves coupling 1-benzylimidazole-2-thiol with chloroacetamide to form the thioether linkage.

Base-Mediated Alkylation

  • Dissolving 1-benzylimidazole-2-thiol in dry THF with triethylamine (3 equivalents).
  • Adding chloroacetamide (1.2 equivalents) and stirring at 60°C for 8 hours.
  • Filtering the precipitate and recrystallizing from ethanol to obtain pure 2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide.

This method achieves 75–85% yield, with reaction progress monitorable via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1).

Phase-Transfer Catalysis

Optimized conditions using tetrabutylammonium bromide (TBAB) as a catalyst in a water-dichloromethane biphasic system reduce reaction time to 2 hours while maintaining yields above 80%.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Recent advances enable combining imidazole formation, thiolation, and acetamide coupling in a single reactor:

  • Mixing benzylamine, glyoxal, sodium sulfide, and chloroacetamide in DMF.
  • Heating at 120°C for 24 hours under nitrogen.

This method simplifies purification but yields only 55–60% product due to competing side reactions.

Enzymatic Sulfur Transfer

Experimental approaches using sulfurtransferases from E. coli catalyze thioether bond formation under mild aqueous conditions (pH 7.4, 37°C). While environmentally friendly, scalability remains challenging.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Debus-Radziszewski 60–70 12–24 h Inherent N1-benzylation Requires strict stoichiometry
Direct Alkylation 45–60 12 h Uses commercial imidazole Moderate yields
Halogenation-Thiolation 50–65 18 h High regioselectivity Toxic bromine byproducts
Phase-Transfer Catalysis 80–85 2 h Rapid, high yield Costly catalysts
One-Pot Tandem 55–60 24 h Simplified workflow Lower yield

Mechanistic Insights

Debus-Radziszewski Cyclization

The reaction proceeds through:

  • Condensation of benzylamine with glyoxal to form an α-aminoketone intermediate.
  • Nucleophilic attack by a second glyoxal-derived enol, forming the imidazole ring.

Thiolation Dynamics

In halogenation-thiolation, the bromide leaving group’s polarizability facilitates nucleophilic displacement by HS⁻. Microwave-assisted sulfuration likely proceeds via a radical mechanism involving S₈ ring opening.

Purification and Characterization

Final products are typically purified via:

  • Recrystallization from ethanol/water (3:1)
  • Silica gel chromatography (ethyl acetate:hexane gradient)

Key characterization data includes:

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, imidazole C4-H), 7.35–7.25 (m, 5H, benzyl Ar-H), 4.85 (s, 2H, SCH₂CO).
  • LC-MS : m/z 276.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide can be categorized based on modifications to the imidazole core, thioether linkage, or acetamide substituents. Below is a detailed comparison:

Structural Analogues with Modified Aryl Groups

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Structure: Incorporates a triazole-thiazole-aryl scaffold instead of benzyl-imidazole. Properties: Exhibits a higher molecular weight (C₂₈H₂₁BrN₈O₂S) and enhanced lipophilicity due to the bromophenyl group. Activity: Demonstrated superior docking affinity in computational studies compared to simpler imidazole derivatives, suggesting stronger target binding .

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Structure: Features a triazinoindole core substituted with a bromophenyl acetamide. Properties: Higher purity (>95%) and solubility in polar solvents due to the cyanomethyl group in related analogs (e.g., compound 23) .

Analogues with Modified Heterocyclic Cores

2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid derivatives Structure: Replaces imidazole with benzimidazole, increasing aromaticity and planarity. Properties: PubChem data indicate varied bioactivity, with some derivatives showing cyclooxygenase (COX) inhibitory activity .

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide Structure: Dimethylphenyl substitution on the acetamide group. Properties: CAS No. 51171-46-1; exhibits similar IR profiles but lower melting points (data unspecified) compared to benzoyl-substituted analogs .

Key Differences and Trends

  • Bioactivity: Triazinoindole and benzimidazole derivatives (e.g., 26, 8a) show targeted enzyme inhibition (COX-2, kinases), whereas the target compound’s activity remains underexplored .
  • Synthetic Accessibility : The target compound’s synthesis is less complex than triazole-thiazole derivatives (9c), which require multi-step click chemistry .

Biological Activity

2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the class of thioacetamides, characterized by its unique imidazole ring structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃OS, with a molecular weight of approximately 251.35 g/mol. Its structure can be represented as follows:

Structure C13H15N3OS\text{Structure }\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate various biological processes by binding to enzyme active sites, establishing hydrogen bonds, and engaging in hydrophobic interactions. The exact pathways and molecular targets are still under investigation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMIC (µM)
Staphylococcus aureus1.27
Escherichia coli2.54
Candida albicans1.43

These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Properties

The anticancer activity of this compound has been evaluated against various cancer cell lines. The compound demonstrated potent cytotoxic effects, with IC50 values indicating its effectiveness compared to standard chemotherapeutics.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
HCT116 (Colorectal Cancer)5.85
HeLa (Cervical Cancer)4.53
MDA-MB-468 (Breast Cancer)6.00

The findings suggest that this compound could be a promising candidate for further development as an anticancer agent, particularly due to its lower IC50 values compared to established drugs like 5-FU (IC50 = 9.99 µM) .

Case Studies

A study focused on the synthesis and biological evaluation of imidazole derivatives, including this compound, highlighted its role as a tubulin polymerization inhibitor. This mechanism is crucial for cancer cell proliferation, suggesting that the compound may disrupt cancer cell cycle progression .

Q & A

Q. How to address solubility limitations in biological assays?

  • Solutions :
  • Co-solvents : Use DMSO (≤1% v/v) with PBS buffer to maintain compound stability .
  • Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .

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